molecular formula C13H19ClN2 B13166537 1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine

1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine

Cat. No.: B13166537
M. Wt: 238.75 g/mol
InChI Key: IHKKXQKWROILFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 4-chloro-2-methylbenzyl group and an additional methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with 2-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors in the nervous system to produce therapeutic effects.

Comparison with Similar Compounds

  • 4-Chloro-2-methylbenzyl alcohol
  • 4-Chloro-2-methylbenzoic acid
  • 3-Chloro-4-methoxybenzyl alcohol

Comparison: 1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine is unique due to the presence of both the piperazine ring and the 4-chloro-2-methylbenzyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the piperazine ring can enhance the compound’s ability to interact with biological targets, while the 4-chloro-2-methylbenzyl group can influence its reactivity and stability.

Properties

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

1-[(4-chloro-2-methylphenyl)methyl]-2-methylpiperazine

InChI

InChI=1S/C13H19ClN2/c1-10-7-13(14)4-3-12(10)9-16-6-5-15-8-11(16)2/h3-4,7,11,15H,5-6,8-9H2,1-2H3

InChI Key

IHKKXQKWROILFP-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1CC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.